Cas no 148547-19-7 (Methyl 4-bromo-3-methylbenzoate)

Methyl 4-bromo-3-methylbenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-bromo-3-methylbenzoate
- Methyl 3-Methyl-4-Bromobenzoate
- 4-BROMO-3-METHYLBENZOIC ACID METHYL ESTER
- 4-BROMO-M-TOLUIC ACID METHYL ESTER
- METHYL 4-BROMO-M-TOLUATE
- Methyl 4-Bromo-3-Methoxynicotinate
- 4-Bromo-3-methyl-benzoic acid methyl ester
- Methyl 4-bromo-3-met
- Methyl 4-bromo-3-methylbe
- methyl 4-bromo-3-methylbenzoat
- Methyle4-bromo-3-methylbenzoate
- 2-Bromo-5-(methoxycarbonyl)toluene
- 4-Bromo-3-methylbenzoicacid methyl ester
- Methyl4-bromo-3-methylbenzoate
- AB9645
- GTZTYNPAPQKIIR-UHFFFAOYSA-N
- methyl-4-bromo-3-methylbenzoate
- B2256
- SY007825
- EN300-7372359
- 148547-19-7
- SCHEMBL205089
- BENZOIC ACID, 4-BROMO-3-METHYL-, METHYL ESTER
- Methyl 4-Bromo-3-Methyl-Benzoate
- CS-W008076
- 3-methyl-4-bromobenzoic acid methyl ester
- W-205680
- PS-7740
- Methyl 4-bromo-3-methylbenzoate, 95%
- BCP24564
- AC-5783
- AM20050152
- DTXSID30391150
- AKOS005259108
- 4-bromo-3-methyl benzoic acid methyl ester
- MFCD00673014
- FT-0612062
- Methyl 4-bromo-3-methylbenzoate,98%
- DB-012882
-
- MDL: MFCD00673014
- インチ: 1S/C9H9BrO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5H,1-2H3
- InChIKey: GTZTYNPAPQKIIR-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CC=C1Br)C(=O)OC
- BRN: 6593534
計算された属性
- せいみつぶんしりょう: 227.97900
- どういたいしつりょう: 227.979
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 26.3A^2
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 1.433
- ゆうかいてん: 41.0 to 45.0 deg-C
- ふってん: 287.4 °C at 760 mmHg
- フラッシュポイント: >110 ºC
- 屈折率: 1.545
- PSA: 26.30000
- LogP: 2.54410
- ようかいせい: 未確定
Methyl 4-bromo-3-methylbenzoate セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R36/37/38
- セキュリティ用語:S26;S36
Methyl 4-bromo-3-methylbenzoate 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
Methyl 4-bromo-3-methylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B2256-25G |
Methyl 4-Bromo-3-methylbenzoate |
148547-19-7 | >97.0%(GC) | 25g |
¥340.00 | 2024-04-17 | |
eNovation Chemicals LLC | D379036-100g |
Methyl 4-bromo-3-methylbenzoate |
148547-19-7 | 97% | 100g |
$320 | 2024-05-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M95390-500g |
Methyl 4-bromo-3-methylbenzoate |
148547-19-7 | 500g |
¥3486.0 | 2021-09-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1021926-10g |
Methyl 4-bromo-3-methylbenzoate |
148547-19-7 | 98% | 10g |
¥80 | 2023-04-15 | |
TRC | M296175-2.5g |
Methyl 4-bromo-3-methylbenzoate |
148547-19-7 | 2.5g |
$87.00 | 2023-05-18 | ||
Apollo Scientific | OR0924-5g |
Methyl 4-bromo-3-methylbenzoate |
148547-19-7 | 5g |
£17.00 | 2025-02-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1021926-25g |
Methyl 4-bromo-3-methylbenzoate |
148547-19-7 | 98% | 25g |
¥244 | 2023-04-15 | |
Apollo Scientific | OR0924-1g |
Methyl 4-bromo-3-methylbenzoate |
148547-19-7 | 1g |
£15.00 | 2025-02-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M95390-100g |
Methyl 4-bromo-3-methylbenzoate |
148547-19-7 | 100g |
¥616.0 | 2021-09-08 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M131991-500g |
Methyl 4-bromo-3-methylbenzoate |
148547-19-7 | ≥97.0%(GC) | 500g |
¥2344.90 | 2023-09-02 |
Methyl 4-bromo-3-methylbenzoate 関連文献
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Jeremy P. Olson,Moses G. Gichinga,Elizabeth Butala,Hernan A. Navarro,Brian P. Gilmour,F. Ivy Carroll Org. Biomol. Chem. 2011 9 4276
-
Elena Motti,Nicola Della Ca’,Sara Deledda,Emanuela Fava,Francesca Panciroli,Marta Catellani Chem. Commun. 2010 46 4291
-
Jian Su,Shuai Yuan,Tao Wang,Christina Tori Lollar,Jing-Lin Zuo,Jiangwei Zhang,Hong-Cai Zhou Chem. Sci. 2020 11 1918
-
Junjie He,Jingxian He,Tingting Wang,Heping Zeng J. Mater. Chem. C 2014 2 7531
-
Roberto G. S. Berlinck,Antonio Carlos B. Burtoloso,Amaro E. Trindade-Silva,Stelamar Romminger,Raquel P. Morais,Karin Bandeira,Carolina M. Mizuno Nat. Prod. Rep. 2010 27 1871
Methyl 4-bromo-3-methylbenzoateに関する追加情報
Methyl 4-bromo-3-methylbenzoate (CAS No. 148547-19-7): A Versatile Intermediate in Modern Chemical Synthesis and Pharmaceutical Research
Methyl 4-bromo-3-methylbenzoate, identified by its unique chemical identifier CAS No. 148547-19-7, represents a significant compound in the realm of organic synthesis and pharmaceutical development. This aromatic ester, characterized by its brominated and methyl-substituted benzene ring, has garnered considerable attention due to its versatile applications as an intermediate in the synthesis of various bioactive molecules.
The structural motif of Methyl 4-bromo-3-methylbenzoate (Methyl 4-bromo-3-methylbenzoate) consists of a benzoic acid derivative with both bromine and methyl groups attached to the aromatic ring. This specific arrangement imparts unique reactivity, making it a valuable building block for chemists and pharmacologists. The presence of the bromine atom at the para position relative to the methyl group enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.
In recent years, the demand for specialized intermediates like Methyl 4-bromo-3-methylbenzoate has surged, driven by advancements in drug discovery and material science. Its role in synthesizing novel therapeutic agents has been particularly noteworthy. For instance, researchers have leveraged this compound to develop inhibitors targeting various disease pathways. One notable area of research involves its application in creating small-molecule modulators of enzymes implicated in metabolic disorders. The bromine substituent facilitates further functionalization, allowing for the introduction of additional pharmacophores that enhance binding affinity and selectivity.
The pharmaceutical industry has also explored Methyl 4-bromo-3-methylbenzoate as a precursor in the synthesis of antiviral and anticancer agents. Its aromatic core can be modified to incorporate groups that interact with biological targets, such as proteases or kinases. A recent study highlighted its use in generating derivatives with potent antitumor activity by employing palladium-catalyzed cross-coupling reactions to introduce nitrogen-containing heterocycles at strategic positions within the molecule.
Beyond pharmaceuticals, Methyl 4-bromo-3-methylbenzoate finds applications in materials science, particularly in the development of organic electronic materials. Its ability to undergo selective functionalization makes it a candidate for designing liquid crystals, organic semiconductors, and luminescent materials. These applications are grounded in its capacity to form stable conjugated systems upon further chemical modification, which is essential for optoelectronic devices.
The synthesis of Methyl 4-bromo-3-methylbenzoate typically involves bromination and methylation reactions starting from commercially available benzoic acid derivatives. Advanced synthetic methodologies have been optimized to improve yield and purity, ensuring that researchers have access to high-quality starting materials for their investigations. Continuous improvements in catalytic systems and green chemistry principles have further enhanced the sustainability of its production.
One innovative approach involves the use of flow chemistry techniques to synthesize Methyl 4-bromo-3-methylbenzoate under controlled conditions. This method not only improves reaction efficiency but also minimizes waste generation, aligning with global efforts to promote environmentally responsible chemical manufacturing. Such advancements underscore the compound's importance as a cornerstone intermediate in modern synthetic chemistry.
Future research directions for Methyl 4-bromo-3-methylbenzoate are likely to focus on expanding its utility in drug discovery and material science. Exploration of novel synthetic pathways, including biocatalytic methods, could further enhance its accessibility and applicability. Additionally, computational studies using molecular modeling techniques may provide insights into how structural modifications can optimize its biological activity.
In conclusion, Methyl 4-bromo-3-methylbenzoate (CAS No. 148547-19-7) stands as a testament to the importance of specialized intermediates in driving innovation across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for chemists and researchers striving to develop next-generation therapeutics and advanced materials. As scientific understanding progresses, the potential applications of this compound are expected to grow even further, solidifying its role as a cornerstone of modern chemical research.
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